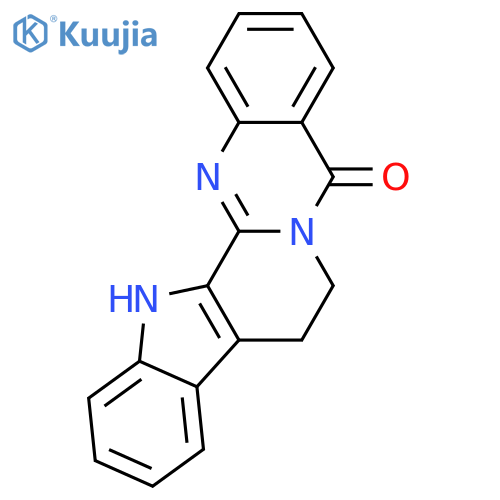

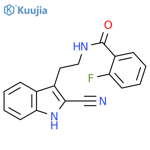

A facile total synthesis of rutaecarpine

,

Tetrahedron Letters,

2004,

45(5),

997-999